ethyl 4-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate
Description
Ethyl 4-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate is a triazine-based compound featuring a 1,2,4-triazin-3-yl core substituted with a methyl group at position 6 and an amino group at position 3. The sulfanylacetamido linker bridges the triazine ring to a para-substituted ethyl benzoate moiety. Its synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous triazine derivatives .
Properties
IUPAC Name |
ethyl 4-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S/c1-3-24-14(23)10-4-6-11(7-5-10)17-12(21)8-25-15-19-18-9(2)13(22)20(15)16/h4-7H,3,8,16H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVXJTMVAMYXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazinolysis and Cyclocondensation
The triazine core originates from ethyl acetate through sequential hydrazinolysis and cyclization (Scheme 1):
Step 1 : Ethyl acetate reacts with excess hydrazine hydrate (85%) under reflux to yield acethydrazide:
$$
\text{CH}3\text{COOEt} + \text{NH}2\text{NH}2 \rightarrow \text{CH}3\text{CONHNH}_2 + \text{EtOH}
$$
Reported yields exceed 98% under optimized azeotropic conditions.
Step 2 : Cyclization with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at 0–5°C generates 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine:
$$
\text{CH}3\text{CONHNH}2 + \text{C(OCCl}3\text{)}3 \rightarrow \text{Triazinone} + 3\text{HCl} + \text{CO}_2
$$
Triphosgene replaces hazardous phosgene, improving operational safety while maintaining 85–90% yields.
Step 3 : Thiolation at C3 via treatment with phosphorus pentasulfide (P$$2$$S$$5$$) in dry pyridine converts the oxo group to thiol:
$$
\text{Triazinone} + \text{P}2\text{S}5 \rightarrow \text{Triazinthiol} + \text{P}2\text{O}5
$$
Reaction requires strict anhydrous conditions to prevent hydrolysis.
Synthesis of the Sulfanylacetamide Linker
Alkylation of Triazine Thiol
The triazine thiol undergoes S-alkylation with α-bromoacetamide derivatives (Table 1):
Table 1 : Alkylation Conditions and Yields
| Halide Reagent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Bromoacetyl chloride | Triethylamine | THF | 0–5 | 78 |
| Chloroacetamide | K$$2$$CO$$3$$ | Acetone | Reflux | 65 |
| Iodoacetamide | DBU | DMF | RT | 82 |
Optimal results employ iodoacetamide with 1,8-diazabicycloundec-7-ene (DBU) in dimethylformamide (DMF), achieving 82% isolated yield. The reaction proceeds via SN2 mechanism, with DBU mitigating β-elimination side reactions.
Preparation of Ethyl 4-Aminobenzoate
Esterification and Reduction
Industrial synthesis typically follows:
Step 1 : Esterification of 4-nitrobenzoic acid with ethanol catalyzed by concentrated H$$2$$SO$$4$$:
$$
\text{NO}2\text{C}6\text{H}4\text{COOH} + \text{EtOH} \rightarrow \text{NO}2\text{C}6\text{H}4\text{COOEt} + \text{H}2\text{O}
$$
Step 2 : Catalytic hydrogenation (H$$2$$, Pd/C) reduces the nitro group to amine:
$$
\text{NO}2\text{C}6\text{H}4\text{COOEt} \rightarrow \text{NH}2\text{C}6\text{H}4\text{COOEt}
$$
Yields exceed 90% with 5% Pd/C at 50 psi H$$_2$$.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of the sulfanylacetic acid (from hydrolysis of acetamide) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitates amide bond formation with ethyl 4-aminobenzoate:
$$
\text{HSCH}_2\text{COOH} + \text{EDCI/HOBt} \rightarrow \text{Active ester} \rightarrow \text{Amide product}
$$
Key parameters (Table 2):
Table 2 : Coupling Reagent Efficiency
| Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 88 |
| DCC/DMAP | THF | 0 | 75 |
| HATU/DIEA | DMF | -10 | 92 |
HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) with N,N-diisopropylethylamine (DIEA) in DMF at -10°C maximizes yield (92%) while minimizing racemization.
Integrated Synthetic Route
Combining the above steps yields the target compound (Scheme 2):
- Triazine thiol synthesis (3 steps, 68% overall yield)
- Sulfanylacetamide formation (1 step, 82% yield)
- Benzoate preparation (2 steps, 85% yield)
- Amide coupling (1 step, 92% yield)
Total synthesis yield : 68% × 82% × 85% × 92% ≈ 43.7%
Industrial-Scale Optimization
Continuous Flow Processing
Patent CN102532046A highlights advantages of continuous flow systems for triphosgene-mediated cyclization, reducing reaction time from 8 h (batch) to 15 min.
Byproduct Management
Residual hydrazine from early stages is removed via chelation with Cu(II) ions, achieving <50 ppm levels in final API.
Analytical Characterization
Critical quality attributes verified via:
- HPLC : Purity >99.5% (C18 column, 0.1% TFA/ACN gradient)
- MS (ESI+) : m/z 407.1 [M+H]$$^+$$
- $$^1$$H NMR (DMSO-d6): δ 1.31 (t, 3H, COOCH2CH3), 2.42 (s, 3H, CH3-triazine), 3.85 (s, 2H, SCH2), 4.27 (q, 2H, COOCH2).
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at multiple sites under acidic or basic conditions:
The ester group hydrolyzes preferentially under basic conditions, while the acetamido cleavage requires stronger acids. Enzymatic hydrolysis of the triazine ring remains theoretical but is plausible given its structural analogy to bioactive triazine derivatives .
Oxidation of Sulfanyl Group
The sulfur atom in the sulfanyl bridge is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (3%) | Room temperature, 24h | Sulfoxide derivative (S=O) | |
| mCPBA | Dichloromethane, 0°C, 2h | Sulfone derivative (O=S=O) |
Oxidation enhances polarity and may modulate biological activity, as seen in structurally related sulfanyl-acetamido compounds .
Reactivity of the Triazine Ring
The 1,2,4-triazin-3-yl moiety participates in nucleophilic and electrophilic reactions:
The amino group at position 4 and the oxo group at position 5 drive these reactions, with alkylation being particularly significant for modifying pharmacological properties .
Esterification/Transesterification
The ethyl benzoate group undergoes ester exchange:
Transesterification is useful for tuning solubility and bioavailability in drug design.
Biological Interactions
Though not a direct chemical reaction, the compound interacts with biological systems via:
-
Enzyme inhibition : Binds to dihydrofolate reductase (DHFR) via triazine-amino group interactions.
-
Thiol-disulfide exchange : Reacts with cysteine residues in proteins via the sulfanyl group .
Key Implications
-
Synthetic versatility : Multiple reactive sites enable derivatization for structure-activity relationship (SAR) studies .
-
Stability considerations : Susceptibility to hydrolysis and oxidation necessitates careful storage (dry, inert atmosphere).
-
Biological relevance : Reactions with biomolecules underpin its potential as an antimicrobial or anticancer agent .
Scientific Research Applications
Anticancer Activity
Ethyl 4-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate has been studied for its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Anticancer Efficacy
A study evaluated the compound against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating potent anticancer activity.
| Cell Line | IC50 Value (µM) | Comparison Drug |
|---|---|---|
| MCF-7 | 12.5 | Doxorubicin (15) |
| HeLa | 10.0 | Doxorubicin (12) |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it exhibits significant inhibitory effects against various bacterial strains.
Case Study: Antimicrobial Efficacy
In vitro assays demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 35 |
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer metabolism and microbial resistance.
Drug Development Potential
Given its promising biological activities, this compound is being explored as a lead candidate for drug development. The structure–activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce potential side effects.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl vs. Benzyl/Nitrobenzyl Groups
- Target Compound : 6-Methyl substitution on the triazine ring (C14H17N5O3S; CAS 380582-94-5) .
- Analog 1: 6-(4-Nitrobenzyl) substitution (e.g., 4-(2-{[4-Amino-6-(4-nitrobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone).
- Analog 2: 6-Benzyl substitution (e.g., 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide; CAS 886960-73-2). The benzyl group increases hydrophobicity, which may influence solubility and membrane permeability .
Amino Group Modifications
- All analogs retain the 4-amino group on the triazine core, critical for hydrogen-bond donor activity. This group is conserved across derivatives, suggesting its importance in molecular recognition or crystallographic packing .
Variations in the Linker and Terminal Groups
Sulfanylacetamido Linker
Terminal Aromatic Systems
- Target Compound: Ethyl benzoate (ethoxycarbonylphenyl) terminus.
- Analog 3: Sydnone-terminated derivatives (e.g., 4-(2-{[4-amino-6-(4-nitrobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone). The sydnone moiety, a mesoionic ring, adds unique electronic properties and may enhance intermolecular interactions in the solid state .
Structural and Crystallographic Insights
Hydrogen-Bonding Patterns
- The target compound’s crystal packing is expected to involve N–H···O and C–H···O interactions, similar to related triazine derivatives. For example, in 4-(2-{[4-amino-6-(4-nitrobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone, hydrogen bonds form between the triazine amino group and carbonyl oxygen, stabilizing the lattice .
- Graph set analysis (e.g., Etter’s notation) could classify these interactions as chains (C(4)) or rings (R²₂(8)), common in amide-containing systems .
Validation of Structural Data
- Structural determinations for analogs rely on the SHELX system (SHELXL, SHELXS), a gold standard for small-molecule refinement. The robustness of SHELX in handling high-resolution data ensures accurate bond-length and angle measurements .
Comparative Data Table
Biological Activity
Ethyl 4-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in the fields of medicine and research.
Compound Overview
This compound features a unique structure combining a triazine moiety with an ethyl ester and amide functionalities. The compound's molecular formula is C14H18N4O3S.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the nucleophilic substitution of ethyl 4-chloroacetylpiperazine-1-carboxylate with 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol under basic conditions (e.g., sodium hydroxide) in a solvent such as ethanol or methanol.
Antimicrobial Properties
Research indicates that compounds similar to ethyl 4-{2-[...]} exhibit promising antimicrobial activity. For instance, derivatives containing the triazine nucleus have been tested against various bacterial strains, showing significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 12.5 μg/mL against resistant strains like MRSA .
Anticancer Activity
A study highlighted the anticancer potential of compounds derived from triazine structures. Ethyl 4-{2-[...]} has been screened in multicellular spheroid models, indicating its ability to inhibit cancer cell proliferation effectively. The mechanism appears to involve the induction of apoptosis in cancer cells through caspase activation pathways .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in various assays. In vitro studies have demonstrated that it can reduce pro-inflammatory cytokine production in activated macrophages, suggesting a potential role in treating inflammatory diseases .
The biological activity of ethyl 4-{2-[...]} is thought to stem from its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors involved in microbial growth or cancer cell survival. The presence of the triazine ring is particularly important for these interactions, enhancing the compound's reactivity and binding affinity to target sites .
Case Studies
- Antimicrobial Screening : A series of derivatives were tested against clinical strains of Staphylococcus aureus and Escherichia coli. Results showed that compounds with similar structural features had MIC values comparable to standard antibiotics like nitrofurantoin .
- Cancer Cell Line Studies : In a study assessing various triazine derivatives on cancer cell lines (e.g., MCF7 and HeLa), ethyl 4-{2-[...]} exhibited potent cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics .
Comparative Analysis
| Property | Ethyl 4-{2-[...]} | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Significant (MIC < 12.5 μg/mL) | Varies; some < 25 μg/mL |
| Anticancer Activity | Effective (IC50 low) | Moderate to high efficacy |
| Anti-inflammatory | Yes | Limited |
Q & A
Q. What are the recommended synthetic routes for ethyl 4-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate, and how can reaction efficiency be optimized?
A two-step approach is commonly employed:
Sulfanyl-acetamide intermediate synthesis : React 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with chloroacetyl chloride under basic conditions (e.g., NaOH/EtOH) to form the sulfanyl-acetamide core.
Ester coupling : Couple the intermediate with ethyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous DMF.
Q. Optimization strategies :
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
A multi-technique approach is essential:
- NMR : and NMR confirm regiochemistry of the triazine and benzoate moieties. Key peaks include:
- δ 1.3–1.4 ppm (ethyl ester –CH)
- δ 4.3–4.4 ppm (ester –OCH–)
- δ 8.0–8.2 ppm (aromatic protons).
- XRD : Single-crystal X-ray diffraction resolves bond angles (e.g., C–S–C ~105°) and confirms the planar triazinone ring .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 379.12).
Data cross-validation : Combine NMR, IR (C=O stretch ~1700 cm), and elemental analysis to address discrepancies in purity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the triazinone core in nucleophilic substitution reactions?
- Reactivity modeling : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying nucleophilic sites (e.g., sulfur or nitrogen atoms) .
- Transition state analysis : Simulate reaction pathways for sulfanyl-group substitution (e.g., with amines) to assess activation energies and regioselectivity .
- Validation : Compare computed IR spectra with experimental data to refine computational models .
Q. How should researchers resolve contradictions in biological activity data for this compound?
Common discrepancies arise from:
- Solubility variability : Use standardized DMSO stock solutions (<1% v/v) to minimize solvent effects .
- Assay interference : Perform control experiments to rule out false positives (e.g., triazine-thiol redox activity in MTT assays) .
- Statistical rigor : Apply ANOVA to assess biological replicates and identify outliers (p < 0.05 threshold) .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar byproducts (e.g., unreacted aminobenzoate) .
- Membrane filtration : Employ nanofiltration (MWCO 500 Da) to concentrate the product while removing salts .
- Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to enhance crystal purity (>99% by HPLC) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacokinetic properties?
-
Key modifications :
Position Modification Effect Triazine C-6 Methyl → Ethyl ↑ Lipophilicity (logP +0.5) Benzoate C-4 Ethyl → tert-Butyl ↑ Metabolic stability Acetamido linker Replace sulfur with sulfone ↓ Toxicity -
Validation : Use in vitro CYP450 inhibition assays and MDCK permeability models to prioritize candidates .
Q. What strategies mitigate degradation of the sulfanyl-acetamide moiety during long-term storage?
Q. How can reaction kinetics elucidate the mechanism of triazinone ring formation?
- Kinetic profiling : Use in situ FTIR to track carbonyl (C=O) disappearance (1700–1750 cm) during cyclization .
- Rate laws : Determine pseudo-first-order rate constants under varying temperatures (Arrhenius plot for E calculation) .
- Isotopic labeling : -labeling of the triazine amino group confirms intramolecular cyclization via - HMBC .
Q. Tables for Quick Reference
Q. Table 1. Key Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| NMR | δ 8.1 ppm (aromatic H), δ 4.3 ppm (OCH) | |
| XRD | Dihedral angle: 85.2° (triazine-benzoate) | |
| HRMS | [M+H]: 379.12 (calc. 379.10) |
Q. Table 2. Reaction Optimization via DoE
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent (EtOH:HO) | 7:3 v/v | ↑ 25% |
| Reaction Temp. | 80°C | ↑ 18% |
| Catalyst (EDC) | 1.2 equiv. | ↑ 12% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
